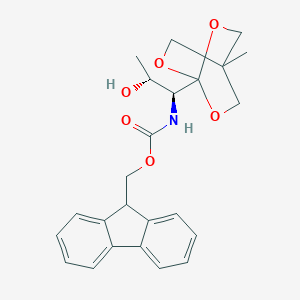

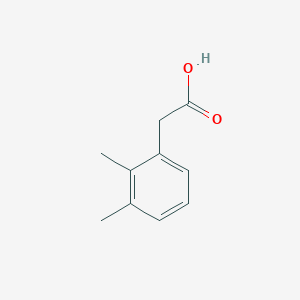

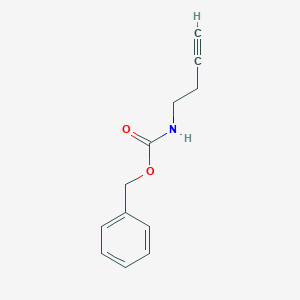

6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid" is a chemical entity that appears to be related to a class of compounds that exhibit various biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, chemical reactions, and properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that are designed to introduce specific functional groups into the molecular framework. For instance, the synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides, as described in one of the papers, involves a preparative method that could potentially be adapted for the synthesis of the compound of interest . The process includes the bromination of an allylamide precursor, which suggests that halogenation could be a viable step in the synthesis of "6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid" as well.

Molecular Structure Analysis

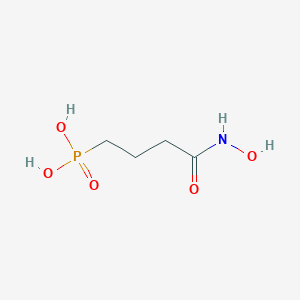

The molecular structure of compounds similar to "6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid" is characterized by the presence of multiple functional groups, such as carboxylic acid, ketone, and methoxy groups. These functional groups influence the chemical behavior and reactivity of the molecule. For example, the presence of a carboxylic acid group can lead to the formation of derivatives through reactions with various reagents, as seen in the conversion of carboxy groups to 4,6-dimethoxy-1,3,5-triazines .

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to the one are diverse. The bromination of an allylamide derivative of a related compound indicates that electrophilic addition to double bonds is a plausible reaction pathway . Additionally, the conversion of carboxylic acids into different derivatives, as mentioned in the synthesis of antifungal products, suggests that the carboxylic acid group in "6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid" could undergo similar transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of "6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid" can be inferred from the properties of structurally related compounds. For example, the presence of methoxy groups can increase the lipophilicity of the molecule, potentially affecting its solubility and absorption characteristics. The ketone and carboxylic acid functionalities are likely to contribute to the compound's acidity and its ability to form hydrogen bonds, which can influence its melting point, boiling point, and solubility in different solvents.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Activity

Compounds with structural similarities to 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid, particularly those containing carboxylic acid functionalities, are noted for their significant biological activities. These include antimicrobial, anticancer, and antioxidant properties. For example, natural carboxylic acids derived from plants show a range of biological activities depending on their structural differences, influencing antioxidant, antimicrobial, and cytotoxic activities (Godlewska-Żyłkiewicz et al., 2020). Similarly, hydroxycinnamic acids, which share the phenolic and carboxylic functional groups, have been extensively studied for their antioxidant capabilities and structure-activity relationships (Razzaghi-Asl et al., 2013).

Environmental and Material Science Applications

In material science and environmental remediation, carboxylic acid functionalities are leveraged for the design of advanced materials and pollution treatment. Graphene oxide-based materials, for instance, benefit from the introduction of carboxylic acid groups for the sorption of radionuclides from aqueous systems, highlighting the importance of functional groups in environmental applications (Yu et al., 2015).

Advanced Chemical Synthesis Techniques

The synthesis and transformation of carboxylic acids and derivatives are crucial in organic synthesis, providing pathways to a variety of biologically active compounds and materials. Techniques for synthesizing and modifying compounds with carboxylic acid functionalities are diverse, underscoring their importance in synthetic chemistry (Sevrain et al., 2017).

Eigenschaften

IUPAC Name |

6,7-dimethoxy-1-oxo-2,3-dihydroindene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-16-9-5-7(12(14)15)6-3-4-8(13)10(6)11(9)17-2/h5H,3-4H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLPMQHRISPJEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCC2=O)C(=C1)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571065 |

Source

|

| Record name | 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

CAS RN |

148050-74-2 |

Source

|

| Record name | 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine](/img/structure/B136624.png)